molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No. B057220
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Patent
US08288564B2

Procedure details

A mixture of 552.0 g (4.0 mol) of potassium carbonate and 1500 mL of diglyme was kept at 0-20° C. while adding 283.1 g (2.2 mol) of 4-chlorophenol thereto and mixing, and then 5.74 g (0.04 mol) of copper(I) bromide was added. The obtained mixture was heated to 100° C., and 90.3 g (0.53 mol) of 2-chlorophenylacetic acid was added. This mixture was stirred at the same temperature for 1 hour, and then 159.4 g (0.93 mol) of 2-chlorophenylacetic acid was further added. After stirring the obtained mixture at 120-130° C. for approximately 8 hours, completion of the reaction was confirmed by high-performance liquid chromatography. The reacted mixture was cooled to near room temperature, and then approximately 700 mL of water and approximately 650 mL of 35 wt % hydrochloric acid water were added in that order. The pH of the aqueous layer was below 1. After further adding about 500 mL of water to the obtained mixture, it was extracted once with 400 mL and once with 200 mL of toluene, in that order. The obtained organic layers were combined and washed 3 times with 500 mL of water and once with 500 mL of brine, in that order. The obtained organic layer was subjected to dehydration treatment with anhydrous magnesium sulfate, and 100 mL of heptane was added dropwise to approximately 400 g of the residue obtained by partially concentrating the treated organic layer. The internal temperature of the mixture after the dropwise addition was about 70° C., and crystals precipitated in the mixture. Upon completion of the dropwise addition, the mixture was cooled to 20-25° C. and the crystals were separated off by filtration. The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent and dried under reduced pressure to obtain 245.6 g of 2-(2-(4-chlorophenoxy)phenyl)acetic acid as a white solid. The yield was 68.8%.
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
283.1 g
Type
reactant
Reaction Step Two
Quantity
90.3 g
Type
reactant
Reaction Step Three
Quantity
159.4 g
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
5.74 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([OH:25])=[O:24].O.Cl>[Cu]Br.O.COCCOCCOC>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([OH:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
552 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
283.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
90.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Four
Name
Quantity
159.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Five
Name
copper(I) bromide
Quantity
5.74 g
Type
catalyst
Smiles
[Cu]Br
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0-20° C.
ADDITION
Type
ADDITION
Details
mixing
STIRRING
Type
STIRRING
Details
After stirring the obtained mixture at 120-130° C. for approximately 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reacted mixture was cooled to near room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted once with 400 mL and once with 200 mL of toluene, in that order
WASH
Type
WASH
Details
washed 3 times with 500 mL of water
ADDITION
Type
ADDITION
Details
was added dropwise to approximately 400 g of the residue
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
by partially concentrating the treated organic layer
ADDITION
Type
ADDITION
Details
The internal temperature of the mixture after the dropwise addition
CUSTOM
Type
CUSTOM
Details
was about 70° C.
CUSTOM
Type
CUSTOM
Details
crystals precipitated in the mixture
ADDITION
Type
ADDITION
Details
Upon completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
the crystals were separated off by filtration
WASH
Type
WASH
Details
The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 245.6 g
YIELD: PERCENTYIELD 68.8%
YIELD: CALCULATEDPERCENTYIELD 176.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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